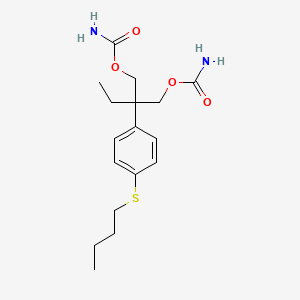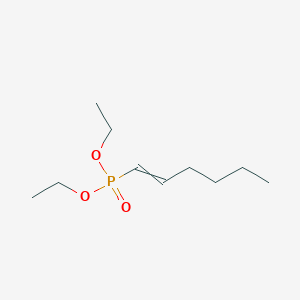
Diethyl hex-1-EN-1-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl hex-1-EN-1-ylphosphonate is an organophosphorus compound with the molecular formula C10H21O3P. It is a member of the phosphonate family, which are characterized by the presence of a phosphonate group (P(=O)(OR)2) attached to an organic moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl hex-1-EN-1-ylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For example, diethyl phosphite can react with 1-bromohexene under suitable conditions to yield this compound .
Another method involves the use of palladium-catalyzed cross-coupling reactions. In this approach, H-phosphonate diesters are coupled with aryl or vinyl halides in the presence of a palladium catalyst, such as Pd(PPh3)4, under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl hex-1-EN-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The phosphonate group can be substituted with different nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or aryl halides are used in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Alkyl or aryl phosphonates.
Scientific Research Applications
Diethyl hex-1-EN-1-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: It is used in the production of flame retardants, plasticizers, and other materials.
Mechanism of Action
The mechanism of action of diethyl hex-1-EN-1-ylphosphonate involves its interaction with specific molecular targets. For example, in biological systems, it can act as an inhibitor of enzymes that utilize phosphate groups. The phosphonate group mimics the phosphate group, allowing the compound to bind to the active site of the enzyme and inhibit its activity . This mechanism is exploited in the design of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl (1-hydroxyethyl)phosphonate
- Diethyl malonate
Uniqueness
Diethyl hex-1-EN-1-ylphosphonate is unique due to the presence of the hex-1-EN-1-yl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
Properties
CAS No. |
23897-49-6 |
|---|---|
Molecular Formula |
C10H21O3P |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
1-diethoxyphosphorylhex-1-ene |
InChI |
InChI=1S/C10H21O3P/c1-4-7-8-9-10-14(11,12-5-2)13-6-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
YWOMCANAFFDUDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


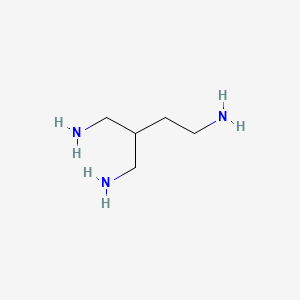
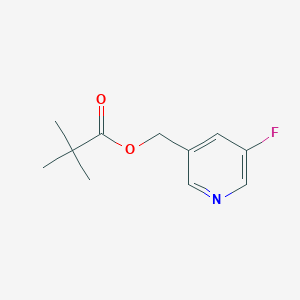
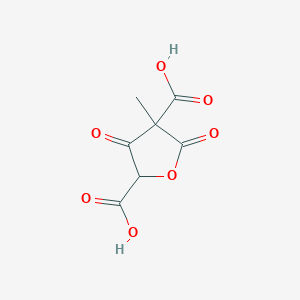
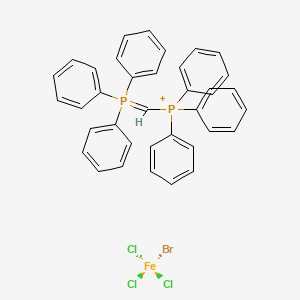
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
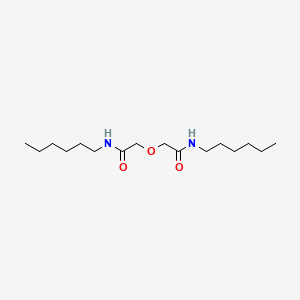
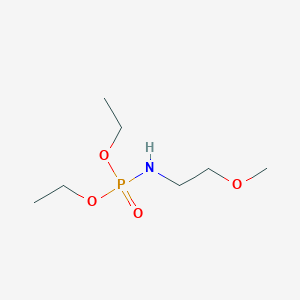
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
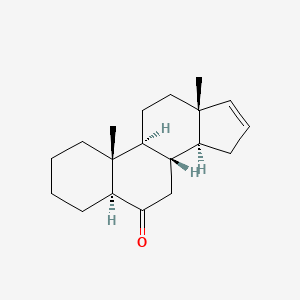
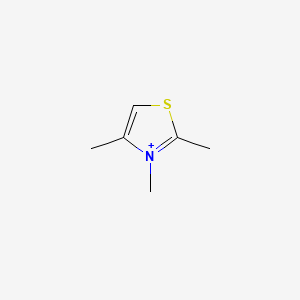
![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)

